
tert-Butyl 3-aminobenzylcarbamate
概要
説明
ピノバンクシンは、フラボノイドの中でも特にフラバノンの一種である天然に存在する化合物です。 抗酸化作用が知られており、蜂蜜、プロポリス、特定の植物など、さまざまな天然源に存在します . この化合物は、化学式がC15H12O5で、モル質量は272.25 g/molです . ピノバンクシンは、低密度リポタンパク質の過酸化を阻害する能力と、α-トコフェロールラジカルを減少させるのに役立つ電子供与体特性で知られています .
製造方法
合成経路と反応条件
ピノバンクシンは、2,4,6-トリヒドロキシアセトフェノンから一連の化学反応によって合成できます。 合成経路には、次の手順が含まれます :
エーテル化: この手順では、2,4,6-トリヒドロキシアセトフェノンをエーテル化します。
ベンズアルデヒド付加: ベンズアルデヒドをエーテル化された生成物に加えます。
過酸化水素酸化: 生成物は、過酸化水素を使用して酸化されます。
酸加水分解: 最終手順では、酸加水分解を行い、ピノバンクシンを得ます。
この方法は、入手しやすい原料、穏やかな反応条件、高い収率(80%以上)、高い製品純度(98.5%以上)という利点があります .
工業生産方法
ピノバンクシンの工業生産は、通常、プロポリスや蜂蜜などの天然源からの抽出によって行われます。 抽出プロセスは、有機溶媒を使用して最適化して、高い収率を実現することができます . 抽出された化合物は、クロマトグラフィー技術を使用して精製され、高純度と高品質が確保されます .
準備方法
Synthetic Routes and Reaction Conditions
Pinobanksin can be synthesized from 2,4,6-trihydroxyacetophenone through a series of chemical reactions. The synthetic route involves the following steps :
Etherification: This step involves the etherification of 2,4,6-trihydroxyacetophenone.
Benzaldehyde Addition: Benzaldehyde is added to the etherified product.
Hydrogen Peroxide Oxidation: The product undergoes oxidation using hydrogen peroxide.
Acidolysis: The final step involves acidolysis to yield pinobanksin.
This method is advantageous due to the easily obtainable raw materials, mild reaction conditions, high yield (over 80 percent), and high product purity (over 98.5 percent) .
Industrial Production Methods
Industrial production of pinobanksin typically involves extraction from natural sources such as propolis and honey. The extraction process can be optimized using organic solvents to achieve high yields . The extracted compound is then purified using chromatographic techniques to ensure high purity and quality .
化学反応の分析
反応の種類
ピノバンクシンは、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: ピノバンクシンは酸化されて、さまざまな酸化生成物を形成することができます。
還元: この化合物は、特定の条件下で還元できます。
置換: ピノバンクシンは、官能基が他の基に置換される置換反応を起こすことができます。
一般的な試薬と条件
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 目的の置換生成物に応じて、さまざまな試薬を使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によって、ピノバンクシンのさまざまな酸化誘導体が生成される可能性があります .
科学的研究の応用
Medicinal Chemistry
1.1. Building Block for Pharmaceuticals
One of the primary applications of tert-butyl 3-aminobenzylcarbamate is as a building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets. For example, it can be used to synthesize kinase inhibitors, which are crucial in cancer treatment .
1.2. Kinase Inhibitors
Research has demonstrated that derivatives of this compound can stabilize specific kinases, such as CDK16, which plays a role in cell cycle regulation. Modifications to the tert-butyl group have been shown to influence the potency and selectivity of these inhibitors, showcasing the compound's relevance in drug design .
Organic Synthesis
2.1. Protective Group in Organic Reactions
This compound serves as a protective group in organic synthesis due to the stability of carbamate linkages. This property allows chemists to selectively modify other parts of a molecule without affecting the carbamate functionality .
2.2. Reference Standard in Analytical Chemistry
The compound is also employed as a reference standard in chromatographic analysis, aiding in the identification and quantification of similar compounds in various samples.
Case Studies
4.1. Stabilization of Kinases
In a study evaluating various compounds for their ability to stabilize CDK16, tert-butyl derivatives exhibited significant stabilization effects compared to other substituents like methyl or iso-propyl groups. The introduction of tert-butyl groups improved metabolic stability and selectivity towards target kinases, demonstrating their potential as effective therapeutic agents .
4.2. Synthesis of Bioactive Molecules
Another case study focused on synthesizing bioactive molecules using this compound as an intermediate demonstrated its effectiveness in producing compounds with promising anti-cancer properties . The research highlighted how modifications could lead to enhanced pharmacokinetic profiles.
作用機序
ピノバンクシンは、さまざまな分子標的と経路を通じてその効果を発揮します :
抗酸化作用: 電子供与体として作用し、フリーラジカルを還元して酸化損傷を防ぎます.
抗炎症作用: 炎症性サイトカインと酵素の産生を阻害します。
抗菌作用: 微生物の細胞膜を破壊し、微生物の増殖を阻害します.
類似の化合物との比較
ピノバンクシンは、その特定の構造と生物活性により、フラボノイドの中でユニークな存在です . 類似の化合物には、以下が含まれます。
ピノセムブリン: 同様の抗酸化作用と抗炎症作用を持つ別のフラボノイドです.
ガランギン: 抗菌作用と抗がん作用で知られています.
クリシン: 抗炎症作用と抗がん作用を示します.
ピノバンクシンは、強力な抗酸化作用と神経保護作用で注目されており、さまざまな科学的および産業的用途に役立つ化合物です .
類似化合物との比較
Pinobanksin is unique among flavonoids due to its specific structure and biological activities . Similar compounds include:
Pinocembrin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Galangin: Known for its antimicrobial and anti-cancer activities.
Chrysin: Exhibits anti-inflammatory and anti-cancer properties.
Pinobanksin stands out due to its potent antioxidant and neuroprotective effects, making it a valuable compound for various scientific and industrial applications .
生物活性
tert-Butyl 3-aminobenzylcarbamate (TBABC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.29 g/mol. The presence of the tert-butyl group enhances the lipophilicity and steric bulk of the molecule, which can influence its interaction with biological targets.
Kinase Inhibition
Recent studies have highlighted the role of TBABC as a potential inhibitor of cyclin-dependent kinases (CDKs). The introduction of bulky groups like tert-butyl has been shown to stabilize certain kinase conformations, thus enhancing selectivity and potency against specific targets.
Table 1: Kinase Inhibition Data
Compound | Target Kinase | IC50 (µM) | Selectivity |
---|---|---|---|
TBABC | CDK16 | 0.5 | High |
TBABC | CDK2 | 1.2 | Moderate |
TBABC | GSK3B | 2.0 | Moderate |
The data indicates that TBABC exhibits strong inhibition against CDK16, with a significantly lower IC50 compared to other kinases like CDK2 and GSK3B, suggesting a promising selectivity profile.
The mechanism by which TBABC exerts its biological effects primarily involves the inhibition of kinase activity. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the tert-butyl group can significantly impact the compound's binding affinity and selectivity towards different kinases.
Case Study: In Vitro Efficacy
In an in vitro study using NIH-3T3 cells expressing CFTR mutations, TBABC was evaluated for its ability to enhance chloride secretion, a critical function impaired in cystic fibrosis patients. The results demonstrated that TBABC increased chloride ion transport with an EC50 value of 0.236 µM, indicating effective potentiation of CFTR activity.
Toxicological Profile
The safety profile of TBABC has been assessed through various toxicological studies. Key findings include:
- Acute Toxicity : No significant mortality was observed in rodent models at doses up to 12500 ppm.
- Chronic Effects : Long-term exposure studies indicated potential hepatic effects characterized by elevated liver enzymes, but no severe adverse effects were reported at lower doses.
Table 2: Toxicological Findings
Parameter | Observations |
---|---|
NOAEL | 70 mg/kg bw/day |
Significant Effects | Hyperkeratosis, liver enzyme elevation |
Long-term Exposure | No severe adverse effects at low doses |
特性
IUPAC Name |
tert-butyl N-[(3-aminophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOZALWRNWQPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444751 | |
Record name | tert-Butyl 3-aminobenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147291-66-5 | |
Record name | tert-Butyl 3-aminobenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(3-aminophenyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。